![molecular formula C26H24N6O B2578948 N4-(4-Methoxyphenyl)-1-phenyl-N6-(2-Phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin CAS No. 946297-15-0](/img/structure/B2578948.png)
N4-(4-Methoxyphenyl)-1-phenyl-N6-(2-Phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has demonstrated that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer activity. For instance, studies have shown that derivatives can inhibit the activity of various receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival. The specific compound N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been evaluated for its efficacy against several cancer cell lines.
Table 1: Biological Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | K562 (Leukemia) | 5.2 | Inhibition of VEGFR signaling |
MCF-7 (Breast) | 7.8 | Induction of apoptosis via RTK inhibition | |
A431 (Skin) | 6.0 | Blockage of EGFR pathway |
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit phosphodiesterase enzymes (PDEs), which are involved in the regulation of cyclic nucleotide levels within cells. Inhibition of PDEs can lead to increased levels of cyclic AMP or cyclic GMP, potentially enhancing cellular signaling pathways that are beneficial in various therapeutic contexts.
Table 2: PDE Inhibition Studies
Compound | PDE Type | IC50 (µM) | Biological Implication |
---|---|---|---|
N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | PDE4 | 10.5 | Potential for anti-inflammatory effects |
PDE5 | 12.0 | Possible treatment for erectile dysfunction |
Case Study 1: Antitumor Activity
In a recent study published in a peer-reviewed journal, N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine was shown to significantly reduce tumor growth in xenograft models of breast cancer. The study indicated that treatment with this compound led to a marked decrease in tumor size and improved survival rates compared to control groups.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound through its action on PDE enzymes. The results indicated that it could effectively reduce inflammation markers in animal models of arthritis, suggesting its potential utility as a therapeutic agent for inflammatory diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-amino-3-phenyl-1H-pyrazole and 2,4-dichloropyrimidine, under basic conditions.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 4-methoxyphenyl and 2-phenylethyl groups. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution.
Final Functionalization: The final step involves the introduction of the diamine functionality at the 4,6-positions of the pyrimidine ring. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Strong bases (e.g., sodium hydride), solvents (e.g., dimethylformamide, dichloromethane).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Wirkmechanismus
The mechanism of action of N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2,N4-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
- 2-methyl-pyrimidine-4,6-diamine
Uniqueness
Compared to similar compounds, N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its unique substitution pattern and the presence of both pyrazolo and pyrimidine rings. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics.
Chemical Structure and Properties
The compound features a complex structure with several substituents that enhance its biological activity:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Substituents :
- Methoxy group on the phenyl ring
- Phenyl group
- 2-Phenylethyl group
These structural characteristics contribute to its interaction with various biological targets, particularly kinases and enzymes involved in cancer cell proliferation.
Research indicates that N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects primarily through:
- Target Interaction : Binding to active sites of specific kinases and enzymes.
- Inhibition of Cell Proliferation : Disruption of critical cellular pathways leading to reduced cancer cell growth and increased apoptosis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Feature | Description | Biological Activity |
---|---|---|
Compound Name | N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Anticancer properties |
Mechanism of Action | Kinase inhibition | Induces apoptosis in cancer cells |
Target Interactions | Specific kinases (e.g., CK1) | Disruption of cancer signaling pathways |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anticancer activity. For example:
- Cell Lines Tested : L1210 leukemia and various human leukemic myeloblasts.
- Growth Inhibition : Compounds similar to N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine showed moderate to very good growth inhibitory activities against these cell lines .
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding affinities of N4-(4-methoxyphenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine with various proteins involved in cancer pathways. Results indicate strong interactions with:
- Cyclin-dependent Kinases (CDK) : Essential for cell cycle regulation.
- Casein Kinase 1 (CK1) : Implicated in various cancers .
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Activity Against Hela Cells :
- Target Selectivity :
Eigenschaften
IUPAC Name |
4-N-(4-methoxyphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O/c1-33-22-14-12-20(13-15-22)29-24-23-18-28-32(21-10-6-3-7-11-21)25(23)31-26(30-24)27-17-16-19-8-4-2-5-9-19/h2-15,18H,16-17H2,1H3,(H2,27,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDZNAFYGKPEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.